molecular formula C10H22S2 B14487803 1-(Ethyldisulfanyl)octane CAS No. 64580-61-6

1-(Ethyldisulfanyl)octane

Cat. No.: B14487803
CAS No.: 64580-61-6
M. Wt: 206.4 g/mol
InChI Key: XIUKPMCJKNGJSH-UHFFFAOYSA-N
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Description

1-(Ethyldisulfanyl)octane is an organic compound characterized by the presence of an octane backbone with an ethyldisulfanyl group attached. This compound falls under the category of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethyldisulfanyl)octane typically involves the reaction of octyl halides with ethyl disulfide under specific conditions. One common method is the nucleophilic substitution reaction where octyl bromide reacts with ethyl disulfide in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethyldisulfanyl)octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the disulfide bond to thiols.

    Substitution: Nucleophilic substitution reactions can replace the ethyldisulfanyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted octane derivatives.

Scientific Research Applications

1-(Ethyldisulfanyl)octane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.

Mechanism of Action

The mechanism of action of 1-(Ethyldisulfanyl)octane involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating biological pathways. The compound can also interact with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

  • 1-(Ethylthio)octane
  • 1-(Methylthio)octane
  • 1-(Propylthio)octane

Comparison: 1-(Ethyldisulfanyl)octane is unique due to the presence of the disulfide bond, which imparts distinct chemical reactivity compared to its thioether analogs. The disulfide bond allows for redox activity, making it valuable in applications requiring redox modulation. In contrast, thioethers like 1-(Ethylthio)octane lack this redox capability but may offer different stability and reactivity profiles.

Properties

CAS No.

64580-61-6

Molecular Formula

C10H22S2

Molecular Weight

206.4 g/mol

IUPAC Name

1-(ethyldisulfanyl)octane

InChI

InChI=1S/C10H22S2/c1-3-5-6-7-8-9-10-12-11-4-2/h3-10H2,1-2H3

InChI Key

XIUKPMCJKNGJSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSSCC

Origin of Product

United States

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